molecular formula C18H16N6O2 B2967562 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034549-83-0

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2967562
CAS No.: 2034549-83-0
M. Wt: 348.366
InChI Key: XMFISXJBZQTOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 5. The carboxamide moiety at position 2 is further functionalized with a (2-(furan-2-yl)pyridin-3-yl)methyl group. This structural motif places it within a class of nitrogen-rich bicyclic scaffolds known for diverse pharmacological activities, including antiviral, antitumor, and antimicrobial effects .

The [1,2,4]triazolo[1,5-a]pyrimidine core is pharmacologically privileged due to its ability to mimic purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. Substituents like the 5,7-dimethyl groups enhance metabolic stability, while the furan-pyridine hybrid side chain may improve target binding specificity, particularly in antiviral or kinase inhibition contexts .

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-11-9-12(2)24-18(21-11)22-16(23-24)17(25)20-10-13-5-3-7-19-15(13)14-6-4-8-26-14/h3-9H,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFISXJBZQTOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (CAS Number: 2034549-83-0) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound's molecular formula is C18H16N6O2C_{18}H_{16}N_{6}O_{2} with a molecular weight of 348.4 g/mol. The structure features a triazole-pyrimidine scaffold that is known for diverse biological activities.

PropertyValue
CAS Number2034549-83-0
Molecular FormulaC18H16N6O2
Molecular Weight348.4 g/mol

Research indicates that compounds with similar triazolo-pyrimidine structures often exhibit inhibition of cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation and cancer progression. For instance, studies have shown that related triazolo-pyrimidines can inhibit CDK-2 with low micromolar IC50 values, suggesting that this compound may also interact with these targets through competitive inhibition at the ATP-binding site .

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, derivatives of triazolo-pyrimidines have shown effectiveness against breast cancer and leukemia cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains and fungi, although specific data on this compound is limited. Related compounds in this class have shown promise as antimicrobial agents .

Antiparasitic Activity

Recent investigations into the antiparasitic effects reveal potential efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. In animal models, compounds with similar scaffolds have demonstrated significant reductions in parasitemia when administered at appropriate dosages .

Case Study 1: Inhibition of CDK Activity

In a focused screening campaign involving over 3,000 compounds, a related triazolo-pyrimidine was found to inhibit CDK-2 with an IC50 value in the low micromolar range. Further structure–activity relationship (SAR) studies led to the identification of derivatives with improved potency and selectivity over other kinases like GSK3β .

Case Study 2: Anticancer Efficacy

A study evaluated the anticancer efficacy of several triazolo-pyrimidine derivatives against breast cancer cells. The results indicated that one derivative exhibited an IC50 value of 25 nM against MCF7 cells and demonstrated significant apoptosis induction through caspase activation .

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Activity :

  • The carboxamide group in the target compound and its analogues (e.g., N-(4-methoxybenzyl)-...) is critical for binding to proteasomal or viral polymerase active sites .
  • Electron-withdrawing groups (e.g., 2,4-difluorophenyl in ) enhance herbicidal activity by increasing electrophilicity, while bulky aromatic groups (e.g., furan-pyridine in the target compound) may improve kinase selectivity .

Pharmacokinetic Properties :

  • Sulfonamide and thioacetamide derivatives (e.g., ) exhibit higher solubility compared to carboxamides but may suffer from faster metabolic clearance.
  • The 5,7-dimethyl motif universally improves metabolic stability across analogues by reducing cytochrome P450-mediated oxidation .

Antiviral Potency: The target compound’s furan-pyridine side chain shares structural similarities with PF-00868554, a known HCV polymerase inhibitor containing a 5,7-dimethyl-triazolo[1,5-a]pyrimidine core .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, triazolo[1,5-a]pyrimidine cores are often functionalized using amine derivatives under reflux in ethanol or acetonitrile. In analogous compounds, substituents like furan-2-yl and pyridinylmethyl groups are introduced via Suzuki-Miyaura coupling or alkylation (e.g., using 3-picoline as a base for sulfonamide formation) . Reaction optimization includes:

  • Temperature : 70–100°C for 24–72 hours to ensure complete amine coupling .
  • Solvent : Ethanol or acetonitrile for solubility and stability .
  • Purification : Gradient column chromatography (e.g., ethyl acetate/light petroleum) followed by recrystallization .

Q. How is structural characterization performed to confirm the identity of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • 1H/13C NMR : Assign peaks based on substituent-specific shifts. For example:
  • Furan protons resonate at δ 6.6–7.5 ppm .
  • Pyridinylmethyl groups show signals near δ 4.3–4.4 ppm (t, J = 7 Hz) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 378.2 for similar triazolo-pyrimidines) .
  • Elemental Analysis : Verify C, H, N ratios within ±0.4% of theoretical values .

Q. What structure-activity relationship (SAR) insights exist for analogous triazolo[1,5-a]pyrimidines?

  • Methodological Answer : Key SAR trends from related compounds:

  • Substituent Position : Methyl groups at positions 5 and 7 enhance metabolic stability .
  • Furan vs. Thiophene : Furan-2-yl improves CB2 receptor binding affinity compared to bulkier aryl groups .
  • Amide Linkers : N-alkylation (e.g., cyclohexyl) increases lipophilicity, impacting membrane permeability .

Advanced Research Questions

Q. How can crystallization challenges be addressed to obtain high-quality X-ray diffraction data?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/ethanol mixtures) promotes single-crystal growth. For example:

  • Crystallization Protocol : Dissolve in warm ethanol, add Ni(NO3)2 to induce nucleation, and cool to 4°C for 48 hours .
  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) with APEX2 detectors. Refinement via SHELXL2014 ensures R-factors < 0.05 .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with CB2 receptor PDB templates (e.g., 5ZTY) to model interactions. Furan-2-yl engages in π-π stacking with Phe117 .
  • ADMET Prediction : SwissADME calculates LogP ~2.8 (optimal for BBB penetration) and PSA ~85 Ų (moderate oral bioavailability) .

Q. How should contradictory biological activity data (e.g., IC50 variability) be resolved?

  • Methodological Answer :

  • Assay Standardization : Normalize cell viability assays (MTT/XTT) against vehicle controls and reference drugs (e.g., cisplatin for cytotoxicity) .
  • Buffer Conditions : Use pH 7.4 PBS to avoid artificial denaturation of labile amide bonds .
  • Statistical Validation : Apply Grubbs’ test to identify outliers in triplicate datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.